molecular formula C13H13ClN2O3S B2557958 3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 325745-59-3

3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B2557958
CAS No.: 325745-59-3
M. Wt: 312.77
InChI Key: KAJKBEQFFLXVHE-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H13ClN2O3S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-methoxyaniline under specific conditions. The nitro group is reduced to an amino group, and the resulting compound is then subjected to sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, which can have different functional groups attached to the benzene ring .

Scientific Research Applications

3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-methoxyphenyl)benzenesulfonamide
  • 3-chloro-N-(4-methoxyphenyl)benzenesulfonamide
  • 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide

Uniqueness

3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the presence of both amino and chloro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3-amino-4-chloro-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-19-10-4-2-9(3-5-10)16-20(17,18)11-6-7-12(14)13(15)8-11/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJKBEQFFLXVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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